2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Description
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 1519946-40-7) is a pyridine derivative characterized by a chlorine atom at position 2 and a tetrahydro-2H-pyran-4-yloxy group at position 3. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol and a purity of ≥95% . The compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing biologically active molecules. Its tetrahydropyran (THP) ether moiety enhances solubility and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-chloro-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRSMGDRPQSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 2-chloropyridine with tetrahydro-2H-pyran-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with 2-chloropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The tetrahydro-2H-pyran-4-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridines with Ether Linkages
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine shares structural similarities with other halogenated pyridines containing ether substituents. Key comparisons include:
- Reactivity : The THP-ether group in This compound improves stability compared to benzyloxy analogs (e.g., 2-chloro-5-((4-fluorobenzyl)oxy)pyridine), which are prone to oxidative degradation .
- Synthetic Utility : Bromo and chloromethyl analogs (e.g., 3-bromo-5-(THP-oxy)pyridine) are widely used in cross-coupling reactions, whereas the chlorine atom in the target compound facilitates nucleophilic aromatic substitution .
Pyridine Derivatives with Heterocyclic Substituents
Comparisons with pyridines bearing fused or linked heterocycles:
- 5-Cyclopropyl-2-(3-isopropoxy-1H-pyrazol-1-yl)pyridines: These compounds, such as those in , exhibit potent inhibition of human dihydroorotate dehydrogenase (DHODH), with IC₅₀ values in the nanomolar range. In contrast, this compound lacks the pyrazole moiety critical for DHODH binding but serves as a precursor for similar bioactive molecules .
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines: These derivatives () feature additional aromatic rings and amino groups, resulting in higher molecular weights (466–545 g/mol) and elevated melting points (268–292°C) compared to the target compound (213.66 g/mol) .
Physicochemical Properties
- Spectroscopic Data: The THP-ether group in this compound produces distinct NMR signals (e.g., δ 3.5–4.0 ppm for THP protons), differentiating it from non-ether analogs. IR spectra show characteristic C-O-C stretches at 1015–1252 cm⁻¹ .
Biological Activity
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic compound with significant biological activity, particularly in its role as an inhibitor of the ALK5 receptor, which is a key component of the TGF-β signaling pathway. This pathway is crucial in various physiological processes, including cell proliferation, differentiation, and apoptosis. This article explores the compound's biological activity through detailed research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClNO2, with a molecular weight of 213.66 g/mol. Its structure features a pyridine ring substituted with a chloro group and a tetrahydropyran moiety, which is essential for its biological interactions.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of ALK5 autophosphorylation. This inhibition disrupts the TGF-β signaling pathway, leading to several downstream effects on cellular functions:
- Cell Proliferation : Inhibition of ALK5 can lead to reduced cellular proliferation, which is particularly relevant in cancer biology.
- Gene Expression Modulation : The compound alters gene expression profiles related to oxidative stress response and cell cycle regulation.
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism and toxicity profiles.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Target | Effect |
|---|---|---|---|
| This compound | ALK5 inhibition | TGF-β signaling | Disruption of cellular proliferation |
| Related Pyridine Derivatives | Anticancer | Various cancer cell lines | Induction of apoptosis |
| Pyrazolopyridine Derivatives | Corrosion inhibition | Mild steel | Protection against corrosion |
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Research : A study demonstrated that compounds targeting ALK5 can significantly inhibit tumor growth in xenograft models. For instance, a related compound showed an IC50 value of 25 nM for ALK5 autophosphorylation and reduced NIH3T3 cell activity at 74.6 nM . This suggests that similar derivatives might exhibit potent anticancer properties.
- Cellular Effects : The compound has been shown to affect the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation. By modulating this pathway, it can influence various cellular functions, including apoptosis and metabolic regulation .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable profiles for related compounds, suggesting that 2-chloro derivatives may also possess suitable absorption, distribution, metabolism, and excretion (ADME) properties .
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Tumor Growth Inhibition : In an animal model using CT26 cells, treatment with related ALK5 inhibitors resulted in significant tumor growth reduction without apparent toxicity at doses up to 30 mg/kg .
- Gene Expression Studies : Investigations into gene expression changes induced by this compound revealed alterations in genes associated with oxidative stress response pathways, indicating its potential role in mitigating oxidative damage within cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
